molecular formula C15H14N2S B15027874 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol

1-(4-methylbenzyl)-1H-benzimidazole-2-thiol

Cat. No.: B15027874
M. Wt: 254.4 g/mol
InChI Key: QAPJYFJVKAGFEF-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL is a heterocyclic compound that contains both a benzimidazole and a thiol group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiol group makes it reactive and capable of forming strong bonds with metals, which can be useful in catalysis and other chemical processes.

Preparation Methods

The synthesis of 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which can be derived from o-phenylenediamine and an appropriate aldehyde or ketone.

    Formation of Benzimidazole: The o-phenylenediamine reacts with the aldehyde or ketone under acidic conditions to form the benzimidazole ring.

    Introduction of the Thiol Group: The thiol group is introduced by reacting the benzimidazole derivative with a thiolating agent such as thiourea or hydrogen sulfide.

    Final Product: The final product, 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL, is obtained after purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Complexation: The thiol group can form complexes with metal ions, which can be useful in catalysis and other applications.

Mechanism of Action

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1H-benzimidazole-2-thione

InChI

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18)

InChI Key

QAPJYFJVKAGFEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S

Origin of Product

United States

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